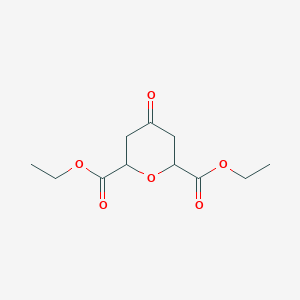![molecular formula C15H14N2O6S B14585966 Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- CAS No. 61154-61-8](/img/structure/B14585966.png)
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is an organic compound that contains a phenyl functional group, a carboxylic acid functional group, a nitro functional group, and a sulfonamide group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves multiple steps. One common method includes the nitration of phenylacetic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Zinc and ammonium chloride are commonly used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amino group.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, including anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Contains a phenyl functional group and a carboxylic acid functional group.
4-Nitrophenylacetic acid: Contains a nitro group at the para position of the phenyl ring.
2-Nitrodiphenylamine: Contains a nitro group and an amine group on a diphenyl structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
61154-61-8 |
|---|---|
Molekularformel |
C15H14N2O6S |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-[benzyl-(2-nitrophenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)11-24(22,23)16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(20)21/h1-9H,10-11H2,(H,18,19) |
InChI-Schlüssel |
JFYNRDFGYYKXOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


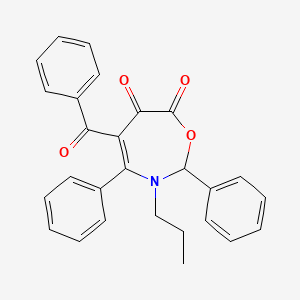



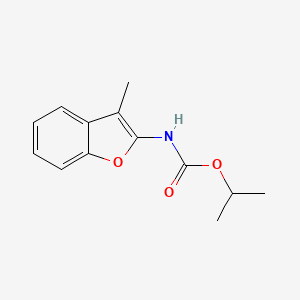
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
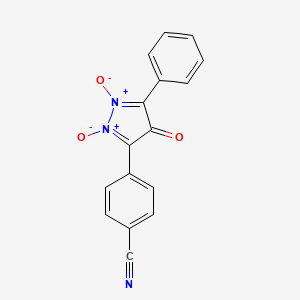
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
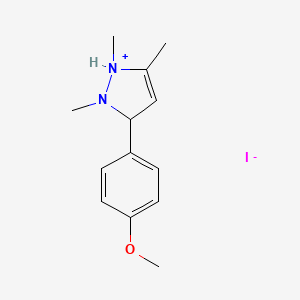

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
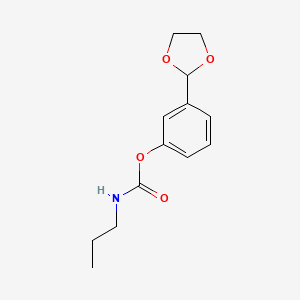
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
